molecular formula C15H18N2O4S2 B11025982 2,4,6-trimethyl-N-(4-sulfamoylphenyl)benzenesulfonamide

2,4,6-trimethyl-N-(4-sulfamoylphenyl)benzenesulfonamide

Cat. No.: B11025982
M. Wt: 354.4 g/mol
InChI Key: TUEIQQWTXDPYTH-UHFFFAOYSA-N
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Description

N-[4-(AMINOSULFONYL)PHENYL]-2,4,6-TRIMETHYL-1-BENZENESULFONAMIDE is a complex organic compound belonging to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(AMINOSULFONYL)PHENYL]-2,4,6-TRIMETHYL-1-BENZENESULFONAMIDE typically involves multiple steps. One common method includes the reaction of 4-aminosulfonylphenylamine with 2,4,6-trimethylbenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[4-(AMINOSULFONYL)PHENYL]-2,4,6-TRIMETHYL-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

N-[4-(AMINOSULFONYL)PHENYL]-2,4,6-TRIMETHYL-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.

    Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(AMINOSULFONYL)PHENYL]-2,4,6-TRIMETHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting various physiological processes. The compound’s sulfonamide group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(AMINOSULFONYL)PHENYL]-2-MERCAPTOBENZAMIDE
  • N-[4-(AMINOSULFONYL)PHENYL]-2,2,2-TRIFLUOROACETAMIDE
  • N-[4-(AMINOSULFONYL)PHENYL]-2-{[4-(4-METHYLPHENYL)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE

Uniqueness

N-[4-(AMINOSULFONYL)PHENYL]-2,4,6-TRIMETHYL-1-BENZENESULFONAMIDE is unique due to its specific structural features, such as the presence of three methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to different binding affinities and specificities compared to similar compounds .

Properties

Molecular Formula

C15H18N2O4S2

Molecular Weight

354.4 g/mol

IUPAC Name

2,4,6-trimethyl-N-(4-sulfamoylphenyl)benzenesulfonamide

InChI

InChI=1S/C15H18N2O4S2/c1-10-8-11(2)15(12(3)9-10)23(20,21)17-13-4-6-14(7-5-13)22(16,18)19/h4-9,17H,1-3H3,(H2,16,18,19)

InChI Key

TUEIQQWTXDPYTH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C

Origin of Product

United States

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